4-Hydroxy Ramelteon
CAS No.: 1204581-50-9
Cat. No.: VC0029837
Molecular Formula: C16H21NO3
Molecular Weight: 275.348
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204581-50-9 |
---|---|
Molecular Formula | C16H21NO3 |
Molecular Weight | 275.348 |
IUPAC Name | N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
Standard InChI | InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |
Standard InChI Key | FRMQCJSLRUTQQH-JTQLQIEISA-N |
SMILES | CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |
Introduction
Chemical Identification and Properties
4-Hydroxy Ramelteon (CAS: 1204581-50-9) is formally identified by its IUPAC name N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide. This compound is characterized by a molecular formula of C16H21NO3 and possesses a molecular weight of 275.348 g/mol. As the name suggests, it represents a hydroxylated derivative of Ramelteon, featuring an additional hydroxyl group at the 4-position of the molecular structure.
Structural Characteristics
The structure of 4-Hydroxy Ramelteon maintains the core framework of its parent compound while incorporating the hydroxyl modification that alters its physicochemical properties. The compound exhibits the following structural identifiers:
Property | Value |
---|---|
InChI | InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1 |
InChI Key | FRMQCJSLRUTQQH-JTQLQIEISA-N |
Canonical SMILES | CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O |
Isomeric SMILES | CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O |
4-Hydroxy Ramelteon contains a single chiral center, existing specifically in the (S) configuration. This stereochemistry is critical for its biological activity and receptor binding properties.
Pharmacokinetics and Metabolism
4-Hydroxy Ramelteon is primarily formed through the metabolism of Ramelteon, which undergoes extensive first-pass metabolism following oral administration. This metabolic conversion represents a significant pathway in the biotransformation of the parent compound.
Metabolic Formation
When Ramelteon is administered orally in doses ranging from 4 to 64 mg, it undergoes rapid, high first-pass metabolism, producing several metabolites including 4-Hydroxy Ramelteon . This hydroxylation occurs primarily in human liver microsomes, with 4-Hydroxy Ramelteon being one of eight metabolites formed via six distinct pathways. The formation of 4-Hydroxy Ramelteon contributes to the substantial intersubject variability observed in the pharmacokinetic profile of Ramelteon, with coefficients of variation for concentration-related parameters approximating 100% .
Circulation and Distribution
As a major circulating metabolite, 4-Hydroxy Ramelteon exhibits a longer half-life than its parent compound, Ramelteon. This extended presence in the bloodstream potentially contributes to sustained pharmacological effects. The metabolite retains significant affinity for melatonin receptors, though at approximately 10% of the potency demonstrated by Ramelteon itself.
Receptor Pharmacology
The pharmacological activity of 4-Hydroxy Ramelteon centers around its interaction with melatonin receptors, which is key to understanding its effects on sleep regulation and circadian rhythms.
Melatonin Receptor Binding
4-Hydroxy Ramelteon demonstrates high affinity binding to both MT1 and MT2 receptors, the primary targets for melatonin and melatonin receptor agonists. While its binding affinity is somewhat reduced compared to Ramelteon, it remains pharmacologically relevant due to its presence in circulation following Ramelteon administration. The comparative receptor binding profiles are presented in the following table:
Compound | MT1 Receptor Affinity (Ki) | MT2 Receptor Affinity (Ki) | Potency Relative to Ramelteon |
---|---|---|---|
Ramelteon | 0.5 nM | 0.8 nM | Reference standard |
4-Hydroxy Ramelteon | ~5 nM | ~8 nM | ~10% of Ramelteon's potency |
Receptor Selectivity
Similar to its parent compound, 4-Hydroxy Ramelteon appears to maintain selectivity for melatonin receptors without significant affinity for other central nervous system receptors commonly associated with sedation, including GABA, dopamine, opiate, and serotonin receptors . This selectivity profile contributes to its favorable safety characteristics and reduced potential for adverse effects typically associated with traditional hypnotics.
Biological Activity and Pharmacological Effects
Sleep Promotion Effects
In experimental models, 4-Hydroxy Ramelteon has demonstrated effects on sleep parameters that parallel those of Ramelteon. Specifically, studies have shown that it can decrease latency to persistent sleep and increase total sleep time in freely moving monkey models. These effects are consistent with activation of melatonin receptors, which play crucial roles in the regulation of sleep onset and maintenance.
Cellular and Molecular Effects
At the cellular level, 4-Hydroxy Ramelteon has shown potential neuroprotective properties. Research has indicated that it can mitigate cell cycle arrest in the G0/G1 phase in 6-OHDA-challenged SH-SY5Y neuronal cells. This finding suggests possible applications beyond sleep regulation, potentially extending to neuroprotection in conditions involving oxidative stress or neuronal damage.
The mechanism underlying these effects involves mimicking the action of melatonin, a hormone naturally produced during the sleep period that regulates circadian rhythm and the normal sleep-wake cycle. By binding to and activating melatonin receptors, 4-Hydroxy Ramelteon influences cellular signaling pathways that promote sleep and potentially confer neuroprotection.
Clinical Implications
The clinical relevance of 4-Hydroxy Ramelteon stems from its contribution to the therapeutic effects observed with Ramelteon administration in the treatment of insomnia and other sleep disorders.
Efficacy in Sleep Disorders
Ramelteon, which produces 4-Hydroxy Ramelteon as a major metabolite, has demonstrated efficacy in reducing sleep latency and increasing total sleep time in clinical trials involving both adult and elderly patients with insomnia . These effects have been observed in studies lasting up to one year, suggesting sustained efficacy without the development of tolerance.
Comparative Analysis with Parent Compound
Structural Comparison
4-Hydroxy Ramelteon differs from Ramelteon by the presence of a hydroxyl group at the 4-position of the molecular structure. This modification alters the compound's physicochemical properties, potentially affecting its distribution, receptor binding, and elimination characteristics.
Pharmacological Contribution
While Ramelteon demonstrates high efficacy in promoting sleep through melatonin receptor activation, 4-Hydroxy Ramelteon contributes to this effect due to its:
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Longer half-life than the parent compound, potentially extending the duration of action
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Retained affinity for melatonin receptors, albeit at reduced potency
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Accumulation in circulation as the major metabolite following Ramelteon administration
Research Applications and Future Directions
Current research involving 4-Hydroxy Ramelteon extends beyond its role as a Ramelteon metabolite, exploring potential applications based on its unique pharmacological properties.
Chronotherapeutic Applications
Given its interaction with melatonin receptors and influence on circadian rhythms, 4-Hydroxy Ramelteon holds promise for chronotherapeutic applications beyond insomnia treatment. Potential areas of investigation include circadian rhythm sleep disorders, jet lag, shift work sleep disorder, and conditions associated with disrupted circadian function, such as certain neurodegenerative diseases.
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